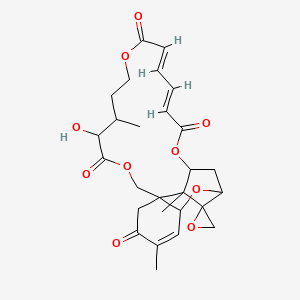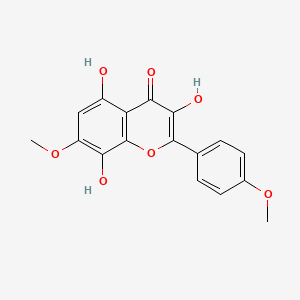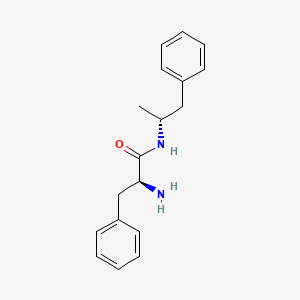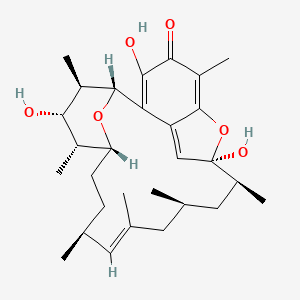
Kendomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kendomycin is a small-molecule natural product that has gained significant attention due to reported cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . It is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent .
Synthesis Analysis
The total synthesis of this compound has been accomplished by several groups, with the first total synthesis achieved by Lee and Yuan in 2004 . The synthesis involves building up the macrolide from four main fragments, resulting in a nicely convergent synthesis . The isolated double-bond is produced via a RCM step, completing the macrocycle .Molecular Structure Analysis
The structure of this compound was elucidated using NMR spectroscopy . The biosynthetic gene cluster was identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools .Chemical Reactions Analysis
This compound induces cellular responses indicative of cation stress comparable to the effects of established iron chelators . Addition of excess iron and copper attenuated this compound cytotoxicity in bacteria, yeast, and mammalian cells .Physical And Chemical Properties Analysis
This compound has a molecular weight of 486.64 g/mol . It appears as a yellow powder and is soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen
Antibacterial Mechanism
Kendomycin shows potent antibacterial activity against Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial mechanism appears bacteriostatic, affecting numerous proteins and genes in central metabolic pathways, cell division, and stress response in bacteria. This compound-treated cells display altered septum formation during cell division (Elnakady et al., 2016).
Biosynthesis Pathway
This compound's biosynthesis involves a mixed type I/type III polyketide synthase pathway. This pathway is responsible for the unique macrocyclic scaffold formation in this compound, which is unprecedented among ansa compounds. Understanding this pathway is crucial for the potential production of novel derivatives through genetic engineering (Wenzel et al., 2008).
Synthesis and Structural Studies
The synthesis of this compound, including its unique macrocyclic structure, has been a subject of extensive research. Various strategies, such as the macroglycosidation approach and Petasis-Ferrier rearrangement, have been developed to synthesize this compound and its analogues. These studies contribute to understanding its structural complexity and potential for creating new derivatives with enhanced biological activities (Yuan et al., 2004).
Cytotoxicity and Mode of Action
This compound exhibits strong cytotoxic effects against multiple human tumor cell lines. Its cytotoxic mechanism involves inducing apoptosis in tumor cells and inhibiting proteasome activity. This makes this compound a potential candidate for cancer therapy research (Elnakady et al., 2007).
Cation Chelation and Broad-Spectrum Cytotoxicity
This compound’s cytotoxicity against bacteria, fungi, and mammalian cells is attributed to its ability to chelate cations. This property may underlie its broad-spectrum polypharmacology, making it a valuable compound for studying cation stress in various organisms (Tranter et al., 2020).
Safety and Hazards
Eigenschaften
| 59785-91-0 | |
Molekularformel |
C32H61N13O9 |
Molekulargewicht |
771.9 g/mol |
IUPAC-Name |
2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H61N13O9/c1-15(2)13-19(33)25(48)42-21(10-8-12-39-32(36)37)27(50)43-20(9-7-11-38-31(34)35)26(49)40-17(5)24(47)44-22(14-46)28(51)45-23(16(3)4)29(52)41-18(6)30(53)54/h15-23,46H,7-14,33H2,1-6H3,(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,44,47)(H,45,51)(H,53,54)(H4,34,35,38)(H4,36,37,39) |
InChI-Schlüssel |
PPBZOEOSJVJLRX-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |
SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |
Synonyme |
kendomycin TAN 2162 TAN-2162 TAN2162 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


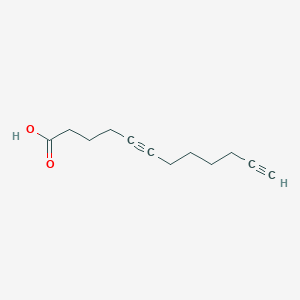

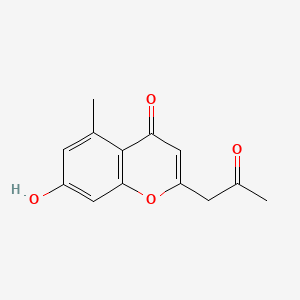
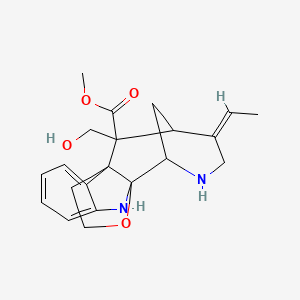
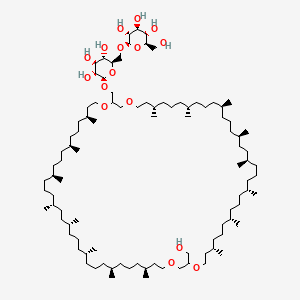
![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)
](/img/structure/B1238195.png)



